molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
CAS RN: 13935-80-3
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves nucleophilic substitution reactions, acetylation, and specific conditions tailored to the desired product's structural requirements. For instance, compounds with complex acetamide structures have been synthesized through reactions involving chloroacetamide derivatives or by employing catalyzed reactions under specific conditions to ensure high yield and purity (G. Sharma et al., 2018; A. Karaburun et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including the arrangement of atoms and the geometry of the molecule, can be characterized by spectroscopic methods and X-ray crystallography. These analyses reveal details about the crystal system, space group, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (霍静倩 et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including nucleophilic addition and substitution reactions, owing to the presence of the acetamide functional group. These reactions are influenced by the compound's structure, the substituents present, and the reaction conditions. The reactivity can also be tailored for specific applications, such as the synthesis of pharmaceuticals or agrochemicals.

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystalline structure, are determined by the molecular structure and intermolecular forces present in the compound. These properties are essential for predicting the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties of "N-(2,3-Dihydro-1H-inden-2-yl)acetamide" would likely include its acidity/basicity (pKa values), reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives. Understanding these properties is crucial for its application in synthesis, pharmaceuticals, and materials science.

For more specific information and experimental details on "N-(2,3-Dihydro-1H-inden-2-yl)acetamide," further research and targeted synthesis experiments would be required, as the available literature primarily focuses on related compounds and general acetamide chemistry.

References (Sources)

Scientific Research Applications

  • Anticancer Activity: Synthesis of 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives has shown promising anticancer activities. Certain compounds within this class exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

  • Cytotoxic Agents: Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives synthesized from isatin showed cytotoxic activity against breast cancer cell lines, indicating their potential as anticancer agents (Modi et al., 2011).

  • Analgesic Activity: Acetamide derivatives were synthesized and tested for their analgesic properties. These compounds showed significant analgesic effects in various tests, indicating their potential for pain relief (Kaplancıklı et al., 2012).

  • Anti-Diabetic Agents: A study on 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as anti-diabetic agents (Abbasi et al., 2023).

  • Antimicrobial Activity: N-substituted benzimidazole acetamide derivatives were synthesized and evaluated for their activity against Methicillin Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity (Chaudhari et al., 2020).

  • Antioxidant Properties: Synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity showed that these compounds possess significant antioxidant properties (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOEYUWFJGVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498854
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

CAS RN

13935-80-3
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13935-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-aminoindan (6.0 g, 45 mmol) was dissolved in dry pyridine (7 ml), to which acetic anhydride (4.5 ml, 47.3 mmol) was added dropwise while cooling in ice water. After the reaction mixture was returned to room temperature and stirred for 20 minutes, water was added. The precipitate that deposited was filtered to obtain 2-acetamidoindan (5.6 g, 32 mmol).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (3.55 ml) was dropped to the mixture of 6.37 g 2-amino indane hydrochloride, 60 ml of ethyl acetate and 10.4 ml triethylamine and the reaction mixture was stirred at room temperature for 15 hours. The solvents were evaporated in vacuo and the solid residue was digested with water, filtered and dried at 40° C. in vacuo.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-aminoindan hydrochloride (13.3 g, 78 mmol), acetic anhydride (6 g, 0.157 mmol) and saturated sodium bicarbonate (100 mL) in ether (100 mL) was stirred at room temperature for 1 h. The organic phase was separated, and the aqueous layer back washed with ether. The combined organic layer was washed with saturated chloride solution, dried over magnesium sulfate, filtered and evaporated to give the acetamide (13.6 g) in quantitative yield.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a mixture of 2-aminoindan hydrochloride (10.40 g), potassium carbonate (34.2 g), water (100 ml) and ethyl acetate (150 ml) is added dropwise acetyl chloride (9.68 g) under ice cooling. The mixture is stirred at 0° C. for 1.5 hour, and the ethyl acetate layer is separated, washed with aqueous saline solution, dried, and then the solvent is distilled off under reduced pressure. The residue is recrystallized from ethyl acetate - n-hexane to give 2-acetylaminoindan (9.5 g) as colorless crystals. m.p. 126.5°-127.5° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Kokkonda, X Deng, KL White… - Journal of Medicinal …, 2016 - ACS Publications
Malaria persists as one of the most devastating global infectious diseases. The pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a new …
Number of citations: 53 pubs.acs.org
KN Padhariya, M Athavale, S Srivastava… - Drug Development …, 2021 - Wiley Online Library
An alarming increase in global death toll resulting from cancer incidents, particularly due to multidrug resistance and reduced efficacy as a consequence of target mutations, has …
Number of citations: 6 onlinelibrary.wiley.com
K Liang, X Li, D Wei, C Jin, C Liu, C Xia - Chem, 2023 - cell.com
The benzyl group and its derivatives are the most frequently and widely utilized protective groups in organic synthesis and are typically removed by traditional transition-metal catalyzed …
Number of citations: 6 www.cell.com
J Lv, T Dong, Y Zhang, Y Ku, T Zheng, H Jia, J Fang - Plant Cell Reports, 2022 - Springer
Key message Hormone treatment enhanced the content of osmotic substances under high-temperature conditions. The effect of ABA and BR treated separately is better than treated …
Number of citations: 5 link.springer.com

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